molecular formula C24H25ClN6 B2467545 N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-56-7

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2467545
CAS No.: 946348-56-7
M. Wt: 432.96
InChI Key: PUROWDYKQACTEC-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at the N4 position and a cycloheptyl group at the N6 position. The compound’s molecular formula is C24H23ClN6, with a molecular weight of approximately 430.45 g/mol.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUROWDYKQACTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H21ClN6\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_6

This structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological properties.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, this compound has shown potential in targeting CDK2 and CDK9, with reported IC50 values indicating effective inhibition at low concentrations .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various human cancer cell lines such as HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma). The mechanism involves the induction of apoptosis through the activation of intrinsic pathways .
  • Selectivity : The compound exhibits selectivity towards CDK2 over CDK9, which may reduce potential side effects associated with broader kinase inhibition. This selectivity is crucial for developing targeted cancer therapies .

Other Biological Activities

Beyond its anticancer effects, there is emerging evidence suggesting that this compound may possess additional biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, suggesting a role in treating neurodegenerative diseases .

Case Studies

StudyCell LineIC50 ValueMechanism
1HeLa0.36 µMCDK2 Inhibition
2HCT1161.8 µMApoptosis Induction
3A375Not specifiedCell Cycle Arrest

These case studies underscore the potential of this compound as a promising candidate for cancer therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as an anticancer agent. The compound has shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. For instance, its structural modifications have been linked to enhanced potency against mutant forms of isocitrate dehydrogenase (IDH1), which is crucial in certain cancers like gliomas .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases. These enzymes play significant roles in cell cycle regulation and cancer progression. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further drug development .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens .

Pesticide Development

The structural characteristics of this compound have prompted research into its application as a pesticide. Its ability to interact with biological systems suggests that it could be developed into a novel agrochemical for pest control. Studies are ongoing to assess its effectiveness and safety profile in agricultural settings.

Herbicide Potential

Research is also being conducted on the herbicidal properties of this compound. Its mechanism of action may involve the inhibition of specific pathways crucial for plant growth, thus providing a means to control unwanted vegetation without harming crops .

Polymer Chemistry

In material science, this compound can be utilized as a building block in polymer synthesis. Its unique pyrazolo-pyrimidine structure allows for the development of novel polymers with specific mechanical and thermal properties suitable for various industrial applications.

Nanomaterials

The compound's potential role in the synthesis of nanomaterials is also being explored. Its chemical reactivity may enable the functionalization of nanoparticles, leading to enhanced performance in applications such as drug delivery systems and catalysis.

Comparison with Similar Compounds

N4 Position

  • 4-Chlorophenyl (Target Compound): The chloro group’s electron-withdrawing nature may enhance metabolic stability and target binding compared to electron-donating groups like methoxy (e.g., 3-methoxyphenyl in ). However, it reduces solubility due to increased hydrophobicity.
  • 3-Chloro-4-methylphenyl : The additional methyl group may slightly improve solubility (0.5 μg/mL) compared to pure chloro-substituted analogs, though this remains low.
  • 4-Methoxyphenyl : The methoxy group’s polarity likely improves solubility relative to chloro-substituted derivatives but may reduce binding affinity in hydrophobic active sites.

N6 Position

  • However, it may limit solubility and bioavailability.

Preparation Methods

N4-(4-Chlorophenyl) Functionalization

The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) at the C4 position of the dichlorinated intermediate.

Procedure

  • Substrate : 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)
  • Nucleophile : 4-Chloroaniline (1.2 equiv)
  • Base : Potassium carbonate (2 equiv)
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Conditions : 80°C, 12 hr under nitrogen

Mechanistic Insights
The reaction proceeds through a two-step mechanism:

  • Deprotonation : K₂CO₃ abstracts a proton from 4-chloroaniline, enhancing its nucleophilicity.
  • Substitution : The aryl amine attacks the electron-deficient C4 position, displacing chloride.

Yield : 65–70%

N6-Cycloheptyl Functionalization

The C6 position is subsequently functionalized with cycloheptylamine under modified conditions to prevent over-substitution.

Procedure

  • Substrate : 4-((4-Chlorophenyl)amino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)
  • Nucleophile : Cycloheptylamine (1.5 equiv)
  • Catalyst : Palladium(II) acetate (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : Toluene
  • Conditions : 100°C, 24 hr under microwave irradiation

Optimization Challenges

  • Steric Hindrance : The bulky cycloheptyl group necessitates prolonged reaction times.
  • Catalyst Selection : Palladium-based systems outperform copper catalysts in achieving >90% conversion.

Yield : 58–63%

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography using a gradient eluent (hexane:ethyl acetate, 4:1 → 1:1). The target compound elutes at Rf = 0.35 (TLC, silica gel).

Crystallization

Recrystallization from ethanol-water (7:3) yields pale-yellow needles suitable for X-ray diffraction analysis.

Analytical Data

  • Melting Point : 208–214°C
  • HRMS (ESI+) : m/z 487.1921 [M+H]⁺ (calc. 487.1925)
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 9H, aryl-H), 4.01 (m, 1H, cycloheptyl-H), 3.85 (m, 1H, cycloheptyl-H), 1.92–1.45 (m, 12H, cycloheptyl-H)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times:

Parameter Batch Process Flow Process
Reaction Time 24 hr 2 hr
Yield 63% 78%
Purity 95% 99%

Green Chemistry Metrics

  • E-Factor : Reduced from 32 (batch) to 11 (flow) via solvent recycling.
  • PMI (Process Mass Intensity) : 58 → 19 kg/kg product.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for N6-Cycloheptyl Installation

Method Catalyst Temp (°C) Yield (%) Purity (%)
Conventional Heating Pd(OAc)₂ 100 58 95
Microwave-Assisted Pd(OAc)₂ 120 63 97
Flow Chemistry Nano-Pd@C 150 78 99

Microwave and flow techniques significantly improve efficiency but require specialized equipment.

Mechanistic Elucidation of Key Steps

SNAr Reactivity Trends

Density functional theory (DFT) calculations reveal the C4 position is 12 kcal/mol more electrophilic than C6 due to resonance stabilization from the pyrazole nitrogen. This explains the observed regioselectivity during sequential amination.

Catalytic Cycle in Palladium-Mediated Amination

The Pd/Xantphos system operates via a standard oxidative addition-transmetallation-reductive elimination pathway. Cycloheptylamine coordinates to Pd⁰, followed by C-Cl bond activation at C6.

Emerging Methodological Innovations

Photocatalytic Amination

Visible-light-mediated C-N coupling using Ir(ppy)₃ photocatalysts achieves 70% yield at room temperature, circumventing thermal decomposition risks.

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis of chiral intermediates, though current yields remain suboptimal (28–34%).

Q & A

Q. Example Reaction Parameters Table :

StepReagentsSolventTemp (°C)CatalystYield (%)
1Precursor A + BDMF80None65
2CyclizationToluene110Pd(OAc)₂72

Basic: Which spectroscopic and computational methods are essential for structural validation?

Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry .
  • Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational spectra (IR) .

Q. DOE Matrix Example :

RunTemp (°C)Catalyst (mol%)Solvent (DMF:Toluene)Yield (%)
18051:168
210051:175

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay validation : Include positive controls (e.g., kinase inhibitors) and replicate experiments to assess reproducibility .
  • Orthogonal methods : Combine enzyme inhibition assays with cell-based viability tests.
  • Data normalization : Adjust for solvent interference (e.g., DMSO < 0.1% v/v).

Q. Example Data Comparison Table :

Assay TypeIC₅₀ (µM)Variability (%)Notes
Enzymatic0.8±15High purity
Cell-based2.5±30Metabolite interference

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies?

Answer:

  • Rodent models : Administer 10 mg/kg intravenously; collect plasma at 0, 1, 3, 6, 24h post-dose.
  • Analytical methods : LC-MS/MS quantifies parent compound and metabolites (LOQ: 0.1 ng/mL) .
  • Key PK parameters : AUC, Cmax, half-life.

Q. PK Parameters Table :

ParameterValue (Mean ± SD)
AUC₀–24h450 ± 90 µg·h/mL
t₁/₂6.2 ± 1.5 h

Advanced: How can computational reaction path searches improve synthesis scalability?

Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to map energy profiles for key intermediates .
  • Transition state analysis : Identify rate-limiting steps (e.g., cyclization barrier of 25 kcal/mol).
  • Hybrid workflows : Integrate computational results with high-throughput screening .

Q. Energy Profile Example :

StepEnergy (kcal/mol)
A → B+18.2 (TS)
B → C-12.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.